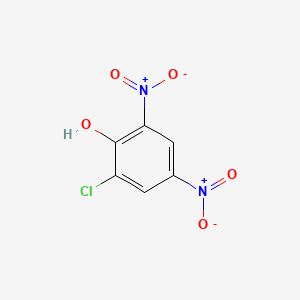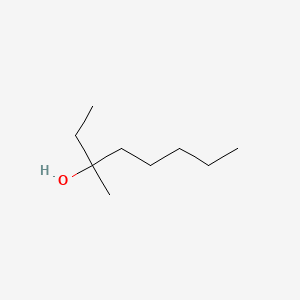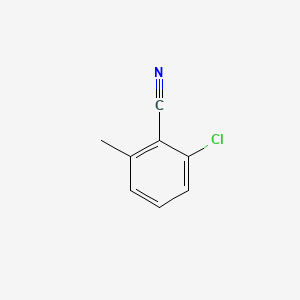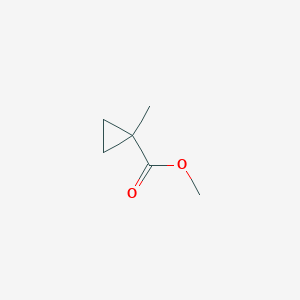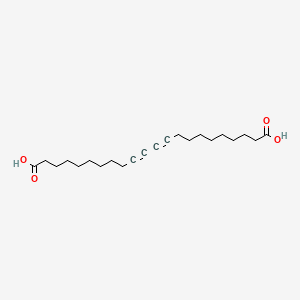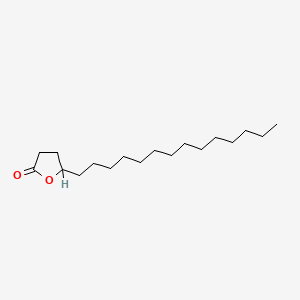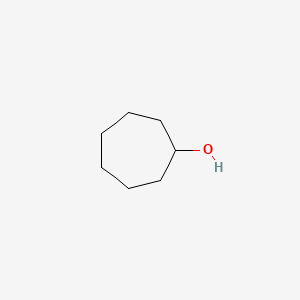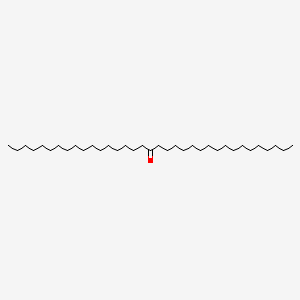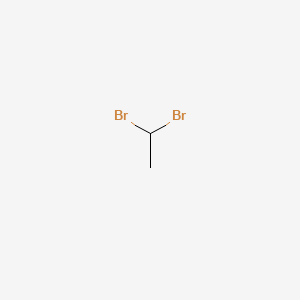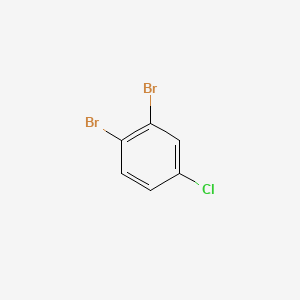
Benzene, 1,2-dibromo-4-chloro-
Descripción general
Descripción
“Benzene, 1,2-dibromo-4-chloro-” is a polyhalo substituted benzene . It has a molecular weight of 270.349 .
Synthesis Analysis
The synthesis of polyhalo substituted benzenes like “Benzene, 1,2-dibromo-4-chloro-” often involves electrophilic aromatic substitution reactions . For instance, a bromination or chlorination reaction can be used to introduce the bromine or chlorine substituents . The presence of electron-withdrawing groups can enhance the rate of substitution .Molecular Structure Analysis
The molecular structure of “Benzene, 1,2-dibromo-4-chloro-” consists of a benzene ring with two bromine atoms and one chlorine atom attached . The exact positions of these substituents on the benzene ring can be determined using techniques like IR and Raman spectral data .Chemical Reactions Analysis
“Benzene, 1,2-dibromo-4-chloro-” can undergo various chemical reactions. For example, it can participate in Suzuki–Miyaura cross-coupling reactions with arylboronic acids in the presence of different Suzuki catalysts . Nucleophilic substitution reactions involving aromatic rings are also possible .Physical And Chemical Properties Analysis
“Benzene, 1,2-dibromo-4-chloro-” has a density of 2.0±0.1 g/cm3 . Its boiling point is 255.3±20.0 °C at 760 mmHg, and it has an enthalpy of vaporization of 47.3±3.0 kJ/mol .Aplicaciones Científicas De Investigación
Air Quality Monitoring
A method was developed for determining trace concentrations of 1,2-dibromoethane, 1,2-dichloroethane, and benzene in ambient air using gas chromatography-mass spectrometry. This method, which employs solid adsorbent and thermal desorption, is useful for air quality monitoring in various environments, including urban and industrial areas (Jonsson & Berg, 1980).
Molecular-Scale Electronics
Benzene derivatives, such as benzene-1,4-dithiol, have been explored in the field of molecular-scale electronics. Studies demonstrated the conductance of a single molecule junction, a fundamental step in developing molecular electronics (Reed et al., 1997).
Materials Science
In materials science, benzene derivatives are used to synthesize molecules that self-assemble into specific structures. Such molecules show potential in creating liquid crystalline phases, with applications in display technology and other areas (Bushey et al., 2001).
Catalytic Oxidation
Chlorinated benzenes, including benzene derivatives, are used in studying catalytic oxidation processes. These studies provide insights into the oxidation behavior of aromatic compounds, which is crucial in environmental chemistry and pollution control (Lichtenberger & Amiridis, 2004).
Environmental Remediation
Benzene derivatives, specifically chlorobenzenes, have been studied in environmental remediation, particularly in microbial degradation processes. Research in this area focuses on the dehalorespiration of chlorinated benzenes, contributing to bioremediation strategies (Adrian et al., 2000).
Organic Synthesis
In organic chemistry, benzene derivatives are used in synthesizing complex organic compounds. This includes the creation of ethynylferrocene compounds, indicating the versatility of benzene derivatives in synthetic organic chemistry (Fink et al., 1997).
Liquid Structure Analysis
Studies involving benzene derivatives have contributed to understanding the structure of liquid mixtures, such as those involving ionic liquids. This research is significant in the field of physical chemistry and material science (Deetlefs et al., 2005).
Enantioselective Synthesis
Benzene derivatives are instrumental in enantioselective synthesis processes, demonstrating their importance in producing optically active compounds, which are significant in pharmaceutical and chemical industries (Labrosse et al., 2000).
Catalysis Research
Research on chlorinated benzenes, including benzene derivatives, has provided insights into catalysis, particularly in the oxidation of chlorinated benzenes, which is relevant in chemical processing and environmental remediation (Wang et al., 2015).
Safety And Hazards
Direcciones Futuras
The future directions for “Benzene, 1,2-dibromo-4-chloro-” could involve further exploration of its reactivity and potential applications. For instance, its ability to undergo Suzuki–Miyaura cross-coupling reactions could be leveraged in the synthesis of complex organic molecules . Additionally, understanding the directing effects of substituents on the benzene ring could aid in the planning of syntheses of substituted aromatic compounds .
Propiedades
IUPAC Name |
1,2-dibromo-4-chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2Cl/c7-5-2-1-4(9)3-6(5)8/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMKNVKLWIJHFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50209783 | |
| Record name | Benzene, 1,2-dibromo-4-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50209783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, 1,2-dibromo-4-chloro- | |
CAS RN |
60956-24-3 | |
| Record name | Benzene, 1,2-dibromo-4-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060956243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,2-dibromo-4-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50209783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,4-Dioxaspiro[4.5]decan-2-ylmethanol](/img/structure/B1583032.png)
